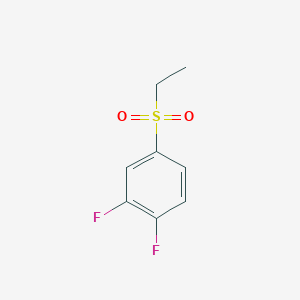

1,2-Difluoro-4-ethylsulfonylbenzene

Vue d'ensemble

Description

1,2-Difluoro-4-ethylsulfonylbenzene is an organic compound with the molecular formula C8H8F2O2S and a molecular weight of 206.21 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of two fluorine atoms and an ethylsulfonyl group attached to a benzene ring, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-ethylsulfonylbenzene typically involves the introduction of fluorine atoms and an ethylsulfonyl group onto a benzene ring. One common method is the sulfonylation of 1,2-difluorobenzene with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Difluoro-4-ethylsulfonylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the ethylsulfonyl group.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the sulfonyl group.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Oxidation of the ethylsulfonyl group can yield sulfonic acids or sulfonates.

Reduction Products: Reduction can lead to the formation of ethylthiol or ethylsulfide derivatives.

Applications De Recherche Scientifique

1,2-Difluoro-4-ethylsulfonylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: Used in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,2-Difluoro-4-ethylsulfonylbenzene involves its interaction with various molecular targets. The fluorine atoms and the ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Difluorobenzene: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.

4-Ethylsulfonylbenzene: Does not contain fluorine atoms, resulting in different chemical properties.

1,2-Dichlorobenzene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

1,2-Difluoro-4-ethylsulfonylbenzene is unique due to the presence of both fluorine atoms and an ethylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds.

Activité Biologique

1,2-Difluoro-4-ethylsulfonylbenzene is an organic compound characterized by its molecular formula and a molecular weight of 206.21 g/mol. This compound has gained attention in various fields, particularly in chemistry and biology, due to its unique structural features and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms and the ethylsulfonyl group allows for significant hydrogen bonding and electrostatic interactions , which can influence enzyme activity and protein functions. These interactions may modulate various biochemical pathways, making the compound a valuable tool in proteomics and other biological research areas.

Applications in Research

This compound has been utilized in several significant research applications:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,2-Difluorobenzene | Lacks ethylsulfonyl group; less reactive | Limited biological applications |

| 4-Ethylsulfonylbenzene | Contains ethylsulfonyl group; no fluorine | Varies based on substituents |

| 1,2-Dichlorobenzene | Contains chlorine instead of fluorine; different reactivity | Varies; generally less active |

This table illustrates how the presence of both fluorine atoms and an ethylsulfonyl group in this compound enhances its reactivity and potential applications compared to its analogs.

Neuroprotective Activity

Recent studies have indicated that compounds with similar structural motifs exhibit neuroprotective effects. For instance, flavonoids derived from the Chinese water chestnut have demonstrated significant neuroprotection by enhancing cell survival rates under oxidative stress conditions. Although specific studies on this compound are scarce, these findings suggest that further investigation into its neuroprotective capabilities could be fruitful .

Hepatoprotective Potential

In hepatoprotective studies involving related compounds, improvements in liver cell survival rates were observed when exposed to certain chemical structures. This suggests that this compound may also possess hepatoprotective properties that warrant further exploration .

Propriétés

IUPAC Name |

4-ethylsulfonyl-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKPJNBCDJOHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.